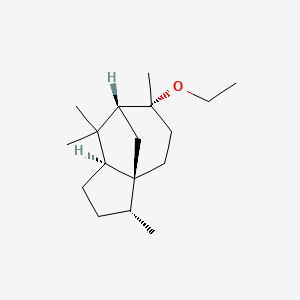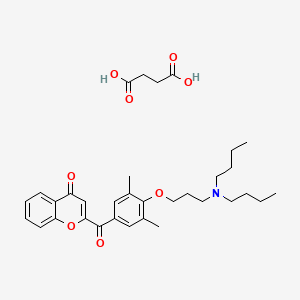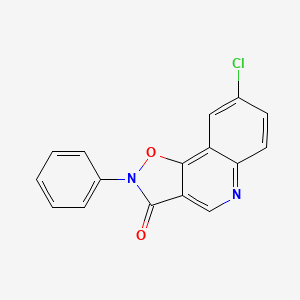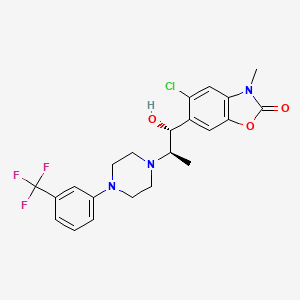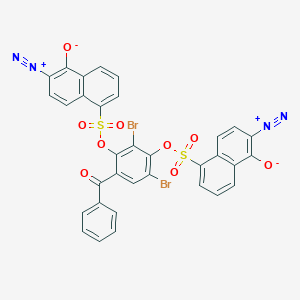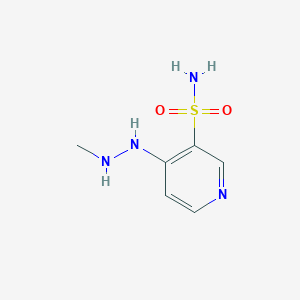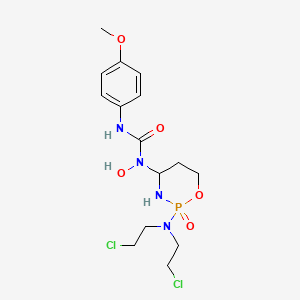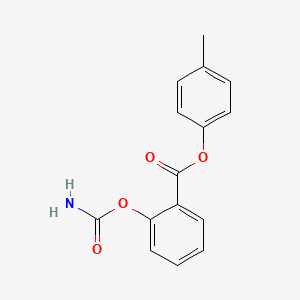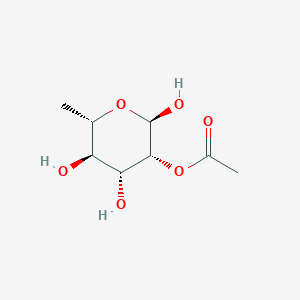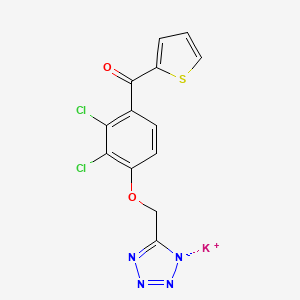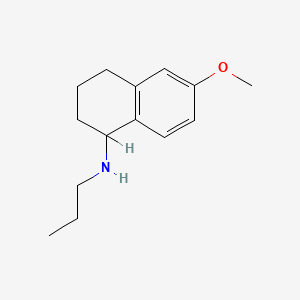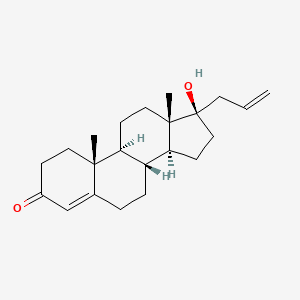
17alpha-Allyltestosterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. Despite its promising properties, 17alpha-Allyltestosterone was never marketed.
Métodos De Preparación
The synthesis of 17alpha-Allyltestosterone involves several steps, starting from testosteroneThis can be achieved through various chemical reactions, including allylation reactions using reagents such as allyl bromide or allyl chloride in the presence of a base . Industrial production methods would likely involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
17alpha-Allyltestosterone undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group at the 17beta position to a ketone, forming 17alpha-allylandrost-4-en-3,17-dione.
Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
17alpha-Allyltestosterone has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying steroid chemistry and the effects of structural modifications on biological activity.
Biology: Research has investigated its role as an antiandrogen, which can inhibit the effects of male hormones.
Industry: Its potential as a hair growth inhibitor has led to studies on its use in cosmetic formulations.
Mecanismo De Acción
The mechanism of action of 17alpha-Allyltestosterone involves its interaction with androgen receptors. By binding to these receptors, it can inhibit the effects of endogenous androgens, thereby acting as an antiandrogen. This mechanism is similar to other antiandrogens, where the compound competes with natural androgens for receptor binding, preventing their biological effects .
Comparación Con Compuestos Similares
17alpha-Allyltestosterone can be compared with other similar compounds, such as:
Propyltestosterone (Topterone): Another synthetic steroid with antiandrogenic properties.
Allylestrenol: A derivative used in pregnancy maintenance.
Altrenogest: Used in veterinary medicine to suppress estrus in animals.
Propiedades
Número CAS |
98169-58-5 |
|---|---|
Fórmula molecular |
C22H32O2 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-prop-2-enyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O2/c1-4-10-22(24)13-9-19-17-6-5-15-14-16(23)7-11-20(15,2)18(17)8-12-21(19,22)3/h4,14,17-19,24H,1,5-13H2,2-3H3/t17-,18+,19+,20+,21+,22+/m1/s1 |
Clave InChI |
DFRQHISHXQPKMU-GUCLMQHLSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CC=C)O)C |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(CC=C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


